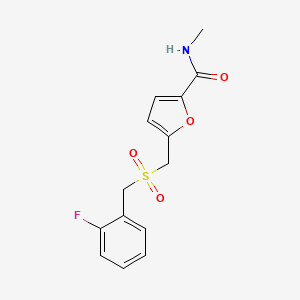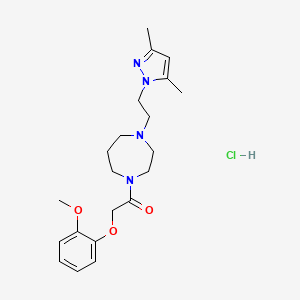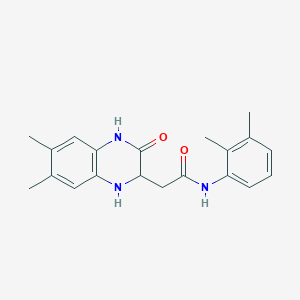![molecular formula C18H20Cl3N3O2S B2646316 2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219189-56-6](/img/structure/B2646316.png)
2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyridine, a six-membered heterocyclic compound with a nitrogen atom . Pyridine and its derivatives are important structural motifs found in numerous bioactive molecules . They have been consistently incorporated in a diverse range of drug candidates approved by the FDA .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered heterocyclic compound structurally similar to benzene . It also contains a tetrahydrothieno ring, which is a five-membered ring with one sulfur atom .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has shown significant antibacterial activity. A series of analogues of this compound were synthesized and tested for their antibacterial activity against Bacillus subtilis (BS), Staphylococcus aureus (SA), and Escherichia coli (EC). The synthesized compounds were able to inhibit the growth of SA and EC .
Antiplatelet Activity
Thienopyridine derivatives, which this compound is a part of, have been found to exhibit antiplatelet activity. This makes them potentially useful in the treatment of conditions where platelet aggregation could lead to health issues .
Antiallergic Properties
Thienopyridine derivatives have also been found to have antiallergic properties. This suggests potential applications in the treatment of allergic reactions .
Anti-atherosclerotic Effects
These compounds have shown anti-atherosclerotic effects, indicating potential use in the prevention or treatment of atherosclerosis, a condition where plaque builds up inside the arteries .
Antitumor and Anticancer Properties
Thienopyridine derivatives have demonstrated antitumor and anticancer properties. This suggests potential applications in cancer treatment . Additionally, a series of 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives exhibited promising anti-proliferative activity against several cancer cell lines .
Anti-inflammatory Effects
These compounds have shown anti-inflammatory effects, indicating potential use in the treatment of inflammatory conditions .
Antimicrobial Properties
Thienopyridine derivatives have demonstrated antimicrobial properties, suggesting potential use in the treatment of microbial infections .
Antimyocardial Infarction and Antithrombotic Effects
These compounds have shown antimyocardial infarction and antithrombotic effects, indicating potential use in the treatment of myocardial infarction and prevention of thrombosis .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2,5-dichlorobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2S.ClH/c1-9(2)23-6-5-11-14(8-23)26-18(15(11)16(21)24)22-17(25)12-7-10(19)3-4-13(12)20;/h3-4,7,9H,5-6,8H2,1-2H3,(H2,21,24)(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCRLAVDPCBDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646238.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2646242.png)

![Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2646244.png)
![3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2646246.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2646247.png)
![N-[(2S)-1-(1,2,5-dithiazepan-5-yl)-3-methyl-1-oxobutan-2-yl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2646248.png)
![2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone](/img/structure/B2646249.png)

![[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2646252.png)
